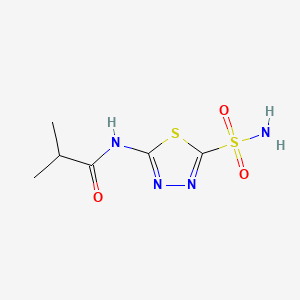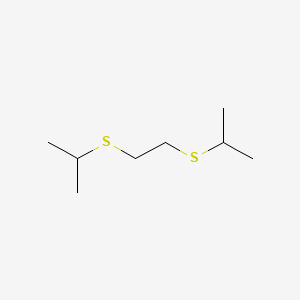
Dormatinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of cholesterol as a starting material, followed by selective oxidation and reduction reactions to introduce the hydroxyl groups at the 3beta, 22, and 26 positions . The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of (22S,25s)-cholest-5-ene-3beta,22,26-triol may involve biotechnological approaches, such as microbial fermentation, to produce the compound in large quantities. This method leverages the metabolic pathways of microorganisms to convert cholesterol or other sterol precursors into the desired product . The process is optimized for high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(22S,25s)-cholest-5-ene-3beta,22,26-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various stereoisomers with different biological activities .
Aplicaciones Científicas De Investigación
(22S,25s)-cholest-5-ene-3beta,22,26-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of (22S,25s)-cholest-5-ene-3beta,22,26-triol involves its interaction with specific molecular targets and pathways. The compound modulates lipid and glucose metabolism by acting on liver X receptors, which are nuclear receptors involved in the regulation of cholesterol and fatty acid homeostasis . This modulation can lead to reduced lipogenesis and lipid accumulation in various tissues, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
22(S)-Hydroxycholesterol: Another sterol lipid with similar hydroxylation patterns but different biological activities.
25-Hydroxycholesterol: Known for its role in cholesterol metabolism and immune regulation.
27-Hydroxycholesterol: Involved in the regulation of cholesterol homeostasis and has potential anti-cancer properties.
Uniqueness
(22S,25s)-cholest-5-ene-3beta,22,26-triol is unique due to its specific hydroxylation pattern and its ability to modulate liver X receptors, which distinguishes it from other similar compounds. Its unique structure and biological activities make it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
50982-38-2 |
|---|---|
Fórmula molecular |
C27H46O3 |
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(2S,5S,6S)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,5-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)5-10-25(30)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-25,28-30H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
Clave InChI |
YDFJGPFMKWECQA-BXTYSGRPSA-N |
SMILES isomérico |
C[C@@H](CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |
SMILES canónico |
CC(CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















